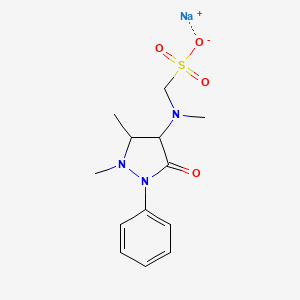
Sodium ((1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)(methyl)amino)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noramidopyrini methanosulfonate, also known as metamizole sodium, is a pyrazolone derivative belonging to the group of nonacid nonopioids. It is widely recognized for its potent analgesic and antipyretic properties. This compound is commonly used as a painkiller, spasm reliever, and fever reducer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of noramidopyrini methanosulfonate involves the reaction of antipyrine with formaldehyde and sodium bisulfite. The process typically includes the following steps:
Formation of Antipyrine: Antipyrine is synthesized by the condensation of phenylhydrazine with acetoacetic ester.
Reaction with Formaldehyde: Antipyrine reacts with formaldehyde to form a methylol derivative.
Sulfonation: The methylol derivative is then treated with sodium bisulfite to yield noramidopyrini methanosulfonate.
Industrial Production Methods: The industrial production of noramidopyrini methanosulfonate follows a similar synthetic route but is optimized for large-scale production. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified through crystallization or recrystallization to obtain high-purity noramidopyrini methanosulfonate.
Analyse Chemischer Reaktionen
Types of Reactions: Noramidopyrini methanosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazolones .
Wissenschaftliche Forschungsanwendungen
Noramidopyrini methanosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Extensively used as an analgesic and antipyretic in clinical settings.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Noramidopyrini methanosulfonate exerts its effects primarily through the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-3. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound also acts on peripheral and central nervous systems to provide analgesic and antipyretic effects .
Vergleich Mit ähnlichen Verbindungen
Aspirin (Acetylsalicylic Acid): Another non-opioid analgesic and antipyretic.
Paracetamol (Acetaminophen): Widely used for its analgesic and antipyretic properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses.
Uniqueness: Noramidopyrini methanosulfonate is unique due to its favorable gastrointestinal tolerability compared to other nonacid nonopioids. Additionally, it has a rapid onset of action and is effective in treating severe pain and high fever .
Eigenschaften
Molekularformel |
C13H18N3NaO4S |
|---|---|
Molekulargewicht |
335.36 g/mol |
IUPAC-Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H19N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8,10,12H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
KSYBPARARIWLTI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


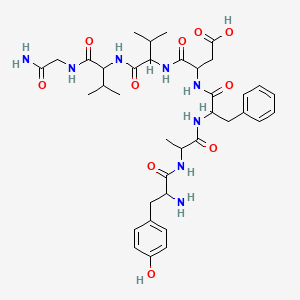
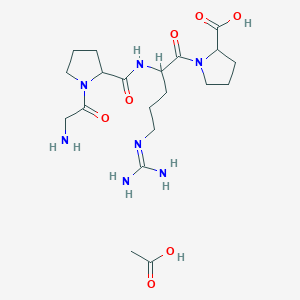
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
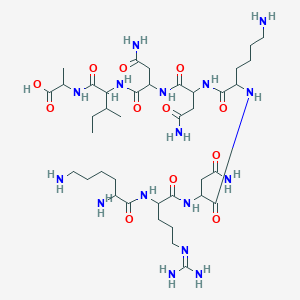

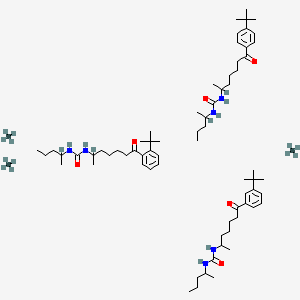

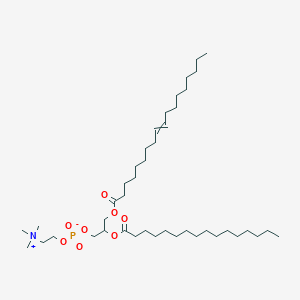
![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
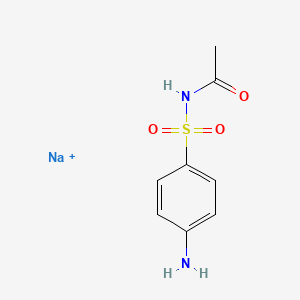
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)

![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)
